![molecular formula C18H15BrN4OS3 B11967554 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(4-bromophenyl)methylidene]acetohydrazide](/img/structure/B11967554.png)
2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(4-bromophenyl)methylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2((5-(BENZYLTHIO)-1,3,4-THIADIAZOL-2-YL)THIO)N’-(4-BR-BENZYLIDENE)ACETOHYDRAZIDE is a complex organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both benzylthio and thiadiazole moieties in the structure contributes to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2((5-(BENZYLTHIO)-1,3,4-THIADIAZOL-2-YL)THIO)N’-(4-BR-BENZYLIDENE)ACETOHYDRAZIDE typically involves multiple steps:
Formation of 5-(BENZYLTHIO)-1,3,4-THIADIAZOLE: This intermediate is synthesized by reacting benzyl chloride with thiourea to form benzylthiourea, which is then cyclized with sulfur and hydrazine to yield the thiadiazole ring.
Thioether Formation: The thiadiazole intermediate is further reacted with a suitable thiol compound to introduce the thioether linkage.
Condensation Reaction: The final step involves the condensation of the thioether intermediate with 4-bromobenzaldehyde and aceto hydrazide under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2((5-(BENZYLTHIO)-1,3,4-THIADIAZOL-2-YL)THIO)N’-(4-BR-BENZYLIDENE)ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylthio or bromobenzylidene moieties, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium hydroxide, potassium carbonate, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted benzylthio or bromobenzylidene derivatives.
科学的研究の応用
2((5-(BENZYLTHIO)-1,3,4-THIADIAZOL-2-YL)THIO)N’-(4-BR-BENZYLIDENE)ACETOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Biological Studies: It is used in research to understand its mechanism of action and its effects on various biological pathways.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2((5-(BENZYLTHIO)-1,3,4-THIADIAZOL-2-YL)THIO)N’-(4-BR-BENZYLIDENE)ACETOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, leading to the disruption of essential biological processes. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
類似化合物との比較
Similar Compounds
2((5-(BENZYLTHIO)-1,3,4-THIADIAZOL-2-YL)THIO)N’-(4-CL-BENZYLIDENE)ACETOHYDRAZIDE: This compound has a similar structure but with a chlorine atom instead of a bromine atom, leading to different chemical and biological properties.
2((5-(BENZYLTHIO)-1,3,4-THIADIAZOL-2-YL)THIO)N’-(4-ME-BENZYLIDENE)ACETOHYDRAZIDE: This derivative contains a methyl group instead of a bromine atom, which can influence its reactivity and biological activity.
Uniqueness
The presence of the bromine atom in 2((5-(BENZYLTHIO)-1,3,4-THIADIAZOL-2-YL)THIO)N’-(4-BR-BENZYLIDENE)ACETOHYDRAZIDE imparts unique electronic and steric effects, making it distinct from its analogs. These effects can enhance its binding affinity to biological targets and improve its overall efficacy in various applications.
特性
分子式 |
C18H15BrN4OS3 |
|---|---|
分子量 |
479.4 g/mol |
IUPAC名 |
2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(E)-(4-bromophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H15BrN4OS3/c19-15-8-6-13(7-9-15)10-20-21-16(24)12-26-18-23-22-17(27-18)25-11-14-4-2-1-3-5-14/h1-10H,11-12H2,(H,21,24)/b20-10+ |
InChIキー |
XDXLGBAPPBHZDT-KEBDBYFISA-N |
異性体SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)N/N=C/C3=CC=C(C=C3)Br |
正規SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN=CC3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-((3Z)-3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl)-N-(3-methylphenyl)acetamide](/img/structure/B11967481.png)
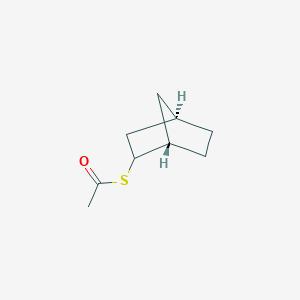
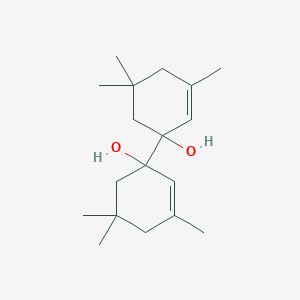
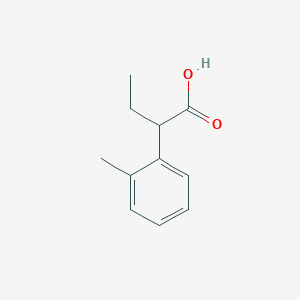
![1-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11967498.png)
![4-{[(E)-(4-Nitrophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11967499.png)

![(2E)-5-benzyl-2-[(2E)-benzylidenehydrazinylidene]-3-{[(E)-phenylmethylidene]amino}-1,3-thiazolidin-4-one](/img/structure/B11967504.png)
![(5Z)-5-({3-[4-(Isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11967507.png)
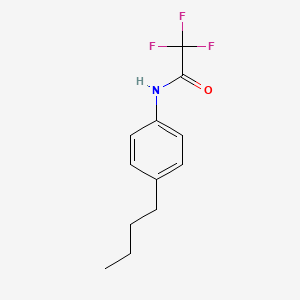
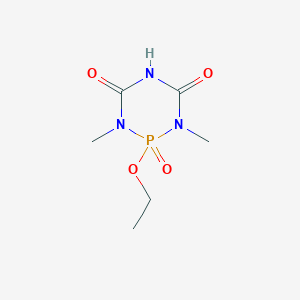

![1-Nitro-4-({[(4-nitrophenyl)sulfonyl]methyl}sulfonyl)benzene](/img/structure/B11967517.png)
![N-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)acetamide](/img/structure/B11967543.png)
